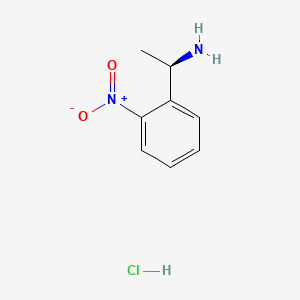

(R)-1-(2-nitrophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431699-56-7 | |

| Record name | Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-1-(2-nitrophenyl)ethanamine hydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of (R)-1-(2-nitrophenyl)ethanamine Hydrochloride

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable chiral building block in modern organic synthesis and drug development. The methodology presented herein is structured to provide not only a step-by-step procedure but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the process. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a chiral amine whose utility stems from the stereodefined amino group and the latent functionality of the nitro substituent, which can be further transformed, for instance, into an aniline derivative. The synthesis of such enantiopure compounds can be approached via two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

-

Asymmetric Synthesis: This "direct" approach involves creating the chiral center in an enantioselective manner, for example, through the asymmetric reduction of a prochiral ketone (2'-nitroacetophenone) or the asymmetric amination of a suitable precursor. While elegant and highly efficient in specific cases, this often requires specialized chiral catalysts or reagents that may not be universally accessible or cost-effective.[1][2][3]

-

Chiral Resolution: This "classical" approach involves the synthesis of a racemic mixture of the target amine, followed by separation of the enantiomers.[4][5] This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][6]

For this guide, we will focus on the chiral resolution pathway. This method is robust, highly reliable, and employs readily available reagents, making it a cornerstone technique in both academic and industrial laboratories for producing enantiomerically pure compounds.[4][5][6]

The overall synthetic workflow is depicted below. It begins with the commercially available 2'-nitroacetophenone, proceeds through a racemic amine intermediate, which is then resolved using a chiral acid, and culminates in the formation of the target hydrochloride salt.

Sources

- 1. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to (R)-1-(2-nitrophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-1-(2-nitrophenyl)ethanamine hydrochloride, a valuable chiral building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its chemical properties and the strategic considerations for its use.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1431699-56-7) is a chiral amine salt whose utility is derived from the specific three-dimensional arrangement of its functional groups. The presence of the stereogenic center adjacent to the aromatic ring and the amine group makes it a sought-after intermediate for introducing chirality in the synthesis of complex molecules, including pharmaceuticals and novel organic materials[1].

The hydrochloride salt form is preferred in laboratory settings for its enhanced stability and crystallinity compared to the free base, which simplifies handling, purification, and storage. Proper storage at 2-8°C, protected from light, is crucial to maintain its integrity[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Rationale |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | Crystalline Solid | Expected for amine hydrochloride salts[2]. |

| Melting Point | Data not publicly available. The related isomer, 2-(4-nitrophenyl)ethylamine hydrochloride, melts at ~200 °C[2]. Experimental determination is required for this specific compound. | |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents. | The ionic nature of the hydrochloride salt dictates its solubility profile. |

| Specific Optical Rotation ([α]D) | Data not publicly available. | This is a critical, batch-specific parameter that must be experimentally determined to confirm enantiomeric identity and purity. The value will be positive (dextrorotatory) or negative (levorotatory) and is measured under defined conditions (e.g., concentration, solvent, temperature) as per pharmacopeial standards[3][4]. |

Spectroscopic Signature for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The hydrochloride form means the amine is protonated (-NH₃⁺), which influences the chemical shifts of adjacent protons. Spectra are typically recorded in D₂O or DMSO-d₆.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Methyl (CH₃) | Doublet, ~1.6-1.8 ppm | ~18-22 ppm | Aliphatic methyl group split by the adjacent methine proton. |

| Methine (CH) | Quartet, ~4.8-5.0 ppm | ~48-52 ppm | Methine proton adjacent to the electron-withdrawing NH₃⁺ group and aromatic ring, deshielded and split by the methyl protons. |

| Aromatic (C₆H₄) | Multiplets, ~7.5-8.2 ppm | ~124-150 ppm | Protons on the nitrophenyl ring are significantly deshielded. The ortho-nitro group induces a complex splitting pattern due to distinct electronic environments for each aromatic proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

-

N-H Stretch (Ammonium): A broad, strong band is expected in the range of 2800-3100 cm⁻¹, characteristic of the N-H stretching vibrations in a primary ammonium salt (R-NH₃⁺).

-

N-O Stretch (Nitro Group): Two strong, sharp bands are characteristic of the NO₂ group: one for asymmetric stretching (~1520-1550 cm⁻¹) and one for symmetric stretching (~1340-1360 cm⁻¹).

-

C-H Stretch (Aromatic): Peaks appearing above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond vibrations within the aromatic ring.

Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure (R)-1-(2-nitrophenyl)ethanamine is a critical challenge that underscores the importance of stereochemical control. The most common and industrially relevant strategies involve either the direct asymmetric reduction of a prochiral ketone or the resolution of a racemic amine.

Asymmetric Reduction of 2'-Nitroacetophenone

This is the most direct approach, where the prochiral ketone, 2'-nitroacetophenone, is reduced to the corresponding chiral alcohol, (R)-1-(2-nitrophenyl)ethanol, which is then converted to the amine. Biocatalysis using enzymes or whole-cell systems is a field-proven method offering exceptional enantioselectivity (>99% ee) and mild reaction conditions[5][6].

Causality in Protocol: The choice of a biocatalyst, such as an alcohol dehydrogenase (ADH) or a yeast like Rhodotorula glutinis, is deliberate. These systems operate in aqueous media at or near ambient temperature, avoiding harsh reagents and extreme conditions that could compromise the sensitive nitro group[6]. The high enantioselectivity is governed by the precise fit of the substrate into the enzyme's chiral active site.

Enzymatic Kinetic Resolution of Racemic Amine

An alternative strategy starts with the easily prepared racemic 1-(2-nitrophenyl)ethanamine. A kinetic resolution process then selectively modifies one enantiomer, allowing for the separation of the two.

Trustworthiness of the Protocol: This method is self-validating. Enzymes like Lipase B from Candida antarctica (CALB) are known to exhibit high enantioselectivity in the acylation of primary amines[7][8]. The process yields two distinct compounds—the unreacted (S)-amine and the newly formed (R)-amide—which have different physical properties and are readily separable by standard techniques like column chromatography. The subsequent hydrolysis of the pure (R)-amide regenerates the desired (R)-amine with high enantiomeric purity.

Applications in Asymmetric Catalysis and Synthesis

This compound is not an end-product but a valuable starting material. Its primary application is as a precursor for more complex chiral molecules that are used as ligands, catalysts, or pharmaceutical intermediates[9].

A key application is in the synthesis of chiral 1,2-diamine ligands. These ligands are exceptionally powerful in coordinating with transition metals (like copper, rhodium, or ruthenium) to create catalysts for a wide range of asymmetric reactions, including hydrogenations, cyclopropanations, and C-C bond-forming reactions[10][11]. The nitro group serves as a versatile synthetic handle; it can be reduced to an amine, which can then be further functionalized, or transformed into other groups via reactions like the Sandmeyer reaction[10].

Experimental Protocol: Chiral HPLC Analysis

Verifying the enantiomeric purity (or enantiomeric excess, e.e.) of the final product is a non-negotiable step in quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis[12][13].

Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-(2-nitrophenyl)ethanamine.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as a CHIRALPAK® IA or IB, is a robust starting point known for broad selectivity towards amines[12].

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio . Filter and degas the solution.

-

Expertise Insight: For primary amines, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica support. To create a self-validating system with sharp, symmetrical peaks, add a basic additive. Add 0.1% Diethylamine (DEA) (v/v) to the mobile phase. The DEA acts as a competitive base, masking the active sites and dramatically improving peak shape[13][14].

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of the mobile phase to create a ~1 mg/mL solution. Ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Column: CHIRALPAK® IB (or equivalent), 250 x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm (The nitrophenyl group provides strong UV absorbance).

-

Injection Volume: 10 µL

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a sample of the racemic standard first to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

-

Inject the sample of this compound.

-

Integrate the peak areas for both enantiomers.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

-

A successful synthesis should yield a % e.e. of ≥98%.

-

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. Based on data for the corresponding S-enantiomer, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or if irritation persists, seek immediate medical attention.

References

-

Rokhum, S. L., et al. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry. Available at: [Link]

-

Al-Zuhairi, A. J., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. Product Page. Available at: [Link]

-

Gotor-Fernández, V., et al. (2012). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kurbanoglu, E. B., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. Bioresource Technology. Available at: [Link]

-

Jo, W., et al. (2018). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Molecules. Available at: [Link]

-

Armstrong, D. W., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Available at: [Link]

-

Engström, K., et al. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]

-

Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]

-

Martín-Matute, B., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. Available at: [Link]

-

Lavandera, I., et al. (2011). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. ResearchGate. Available at: [Link]

-

Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]

-

Reddy, P. V. G., et al. (2019). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules. Available at: [Link]

-

Al-Zuhairi, A. J. (2021). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. Available at: [Link]

-

Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available at: [Link]

-

Zhang, Z., et al. (2020). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. Nature Communications. Available at: [Link]

-

Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Pharmaffiliates. 2-(2-Nitrophenyl)ethanamine. Product Page. Available at: [Link]

-

AA Blocks. 2-(2-Nitrophenyl)ethanamine. Product Page. Available at: [Link]

-

PubChem. (1R)-1-(3-chloro-2-nitrophenyl)ethanamine. Database Entry. Available at: [Link]

-

Chen, Y., et al. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. Available at: [Link]

-

Pfaltz, A., et al. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2021). 5.3: Optical Activity. Available at: [Link]

Sources

- 1. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 2. fishersci.com [fishersci.com]

- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 6. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 10. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-1-(2-nitrophenyl)ethanamine hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-nitrophenyl)ethanamine hydrochloride, a chiral amine of significant interest in medicinal chemistry, serves as a valuable building block in the synthesis of complex molecular architectures. Its stereodefined center and the presence of a reactive nitro group on the aromatic ring make it a versatile precursor for a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with insights into its applications in drug development. The CAS number for this compound is 1431699-56-7.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1431699-56-7 | Internal Data |

| Molecular Formula | C₈H₁₁ClN₂O₂ | Internal Data |

| Molecular Weight | 202.64 g/mol | Internal Data |

| Appearance | Off-white to pale yellow solid | Internal Data |

| Purity | ≥97% | Internal Data |

| Storage Conditions | 2-8°C, protect from light | Internal Data |

Synthesis of this compound

The synthesis of enantiomerically pure (R)-1-(2-nitrophenyl)ethanamine can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Method 1: Asymmetric Reduction of 2'-Nitroacetophenone

A robust method for the synthesis of (R)-1-(2-nitrophenyl)ethanamine involves the asymmetric reduction of the corresponding prochiral ketone, 2'-nitroacetophenone. This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group, yielding the desired (R)-alcohol, which can then be converted to the amine.

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Reduction

-

Catalyst Preparation: In a nitrogen-flushed glovebox, a chiral ruthenium(II) catalyst, such as one derived from a chiral diamine ligand (e.g., (S,S)-TsDACH) and [RuCl₂(p-cymene)]₂, is prepared according to established literature procedures.

-

Reduction: To a solution of 2'-nitroacetophenone (1.0 eq) in degassed methanol in a high-pressure reactor, the chiral ruthenium catalyst (0.01 eq) is added.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 atm.

-

The reaction mixture is stirred at 50°C for 24 hours.

-

After cooling and venting the reactor, the solvent is removed under reduced pressure to yield crude (R)-1-(2-nitrophenyl)ethanol.

-

Conversion to Amine: The crude alcohol is then converted to the amine. A common method involves mesylation followed by substitution with sodium azide and subsequent reduction (e.g., with H₂/Pd-C or LiAlH₄).

-

Salt Formation: The resulting free amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Method 2: Chiral Resolution of Racemic 1-(2-nitrophenyl)ethanamine

An alternative and often more scalable approach is the resolution of a racemic mixture of 1-(2-nitrophenyl)ethanamine using a chiral resolving agent, such as a chiral carboxylic acid.

(R)-1-(2-nitrophenyl)ethanamine hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of (R)-1-(2-nitrophenyl)ethanamine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS Number: 1431699-56-7), a chiral compound of interest in synthetic chemistry and drug development.[1] The determination of an accurate molecular weight is fundamental to chemical synthesis, stoichiometric calculations, and regulatory compliance. This document outlines the theoretical calculation based on isotopic abundances and provides a standard protocol for experimental verification using mass spectrometry. The methodologies are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Chemical Identity and Significance

This compound is a chiral amine salt. The presence of the nitro group and the chiral center makes it a versatile building block in the synthesis of more complex molecules. The hydrochloride salt form is often preferred for its increased stability and solubility in aqueous media, which is advantageous for handling and formulation.

An exact molecular weight is critical for:

-

Quantitative Analysis: Ensuring precise measurements for reactions and formulations.

-

Structural Elucidation: Confirming the identity of the synthesized compound.

-

Purity Assessment: Identifying potential impurities through techniques like mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₁ClN₂O₂.[1][2]

The calculation relies on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), which represent a weighted average of the naturally occurring isotopes of each element.[3]

Workflow for Theoretical Molecular Weight Calculation

Caption: Workflow for calculating the theoretical molecular weight.

The table below summarizes the data used in this calculation.

| Element | Symbol | Atom Count | Standard Atomic Weight (u)[3] | Subtotal (u) |

| Carbon | C | 8 | 12.011[4] | 96.088 |

| Hydrogen | H | 11 | 1.008[5][6] | 11.088 |

| Chlorine | Cl | 1 | 35.453[7] | 35.453 |

| Nitrogen | N | 2 | 14.007[8][9] | 28.014 |

| Oxygen | O | 2 | 15.999[10][11] | 31.998 |

| Total | 202.641 |

Based on this calculation, the theoretical molecular weight is 202.641 g/mol . This value aligns with the commonly cited molecular weight of 202.64 g/mol from commercial suppliers and chemical databases.[1][2]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a sample. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is the gold standard for this purpose.

Principle of ESI-MS: The ESI technique is a soft ionization method that converts molecules in solution into gas-phase ions with minimal fragmentation. This is ideal for determining the molecular weight of the intact molecule. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular mass with high accuracy.

Standard Operating Protocol for ESI-MS Analysis

This protocol outlines a self-validating system for the accurate determination of the molecular weight of this compound.

1. System Calibration and Preparation:

- Causality: A proper calibration is paramount for ensuring the accuracy of the mass analyzer.

- Procedure: Calibrate the mass spectrometer using a well-characterized, certified standard (e.g., sodium trifluoroacetate cluster, or a commercially available calibrant mix) across the desired mass range (e.g., m/z 100-1000). The calibration should achieve a mass accuracy of < 5 ppm.

2. Sample Preparation:

- Causality: Proper sample concentration and solvent choice are critical for efficient ionization and to avoid signal suppression.

- Procedure:

- Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

- Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in the protonation of the amine to form a positive ion.

3. Data Acquisition:

- Causality: The analysis must be performed in positive ion mode to detect the protonated molecule.

- Procedure:

- Set the ESI source to positive ion mode.

- Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

- Acquire data in full scan mode. The expected ion is the molecular ion of the free base, [C₈H₁₀N₂O₂ + H]⁺, as the HCl salt will dissociate in solution. The free base has a molecular weight of 166.18 g/mol .[12][13]

- The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 167.1.

4. Data Analysis:

- Causality: The analysis confirms the mass of the free base, from which the identity of the hydrochloride salt is inferred.

- Procedure:

- Process the acquired spectrum to identify the most abundant peak corresponding to the protonated molecule.

- Compare the experimentally measured m/z value with the theoretical exact mass of the [M+H]⁺ ion. The exact mass is calculated using the masses of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

- Theoretical Exact Mass of [C₈H₁₁N₂O₂]⁺: 167.0815.

- The measured mass should be within 5 ppm of the theoretical exact mass to confirm the elemental composition.

Experimental Verification Workflow

Caption: Workflow for experimental verification via ESI-MS.

Conclusion

The molecular weight of this compound has been definitively established through both theoretical calculation and a described experimental methodology. The calculated molecular weight, based on IUPAC standard atomic weights, is 202.641 g/mol . A robust and self-validating protocol using High-Resolution Mass Spectrometry has been provided to confirm this value experimentally, ensuring the identity and purity of the compound for research and development applications.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights (2023). Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]

-

Pharmaffiliates. 2-(2-Nitrophenyl)ethanamine. Available at: [Link]

-

Wikipedia. Carbon. Available at: [Link]

-

Wikipedia. Hydrogen. Available at: [Link]

-

Wikipedia. Chlorine. Available at: [Link]

-

Wikipedia. Nitrogen. Available at: [Link]

-

Wikipedia. Oxygen. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Nitrogen. Available at: [Link]

-

American Chemistry Council. Chlorine Facts. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. Available at: [Link]

-

Royal Society of Chemistry. Hydrogen. Available at: [Link]

-

Britannica. Nitrogen. Available at: [Link]

-

Quora. How heavy is one atom of carbon?. Available at: [Link]

-

Westfield State University. Atomic/Molar mass. Available at: [Link]

-

Quora. How heavy is one atom of hydrogen?. Available at: [Link]

-

Unacademy. Why is the atomic mass of chlorine taken as 35.5 u.... Available at: [Link]

-

Quora. What is the atomic weight of the element chlorine?. Available at: [Link]

-

Wikipedia. Carbon-12. Available at: [Link]

-

Testbook. What is the atomic mass of Nitrogen?. Available at: [Link]

-

PubChem. 2-Nitro-1-(2-nitrophenyl)ethanol. Available at: [Link]

-

Quora. What is the actual mass of oxygen atom (not gram atomic mass)?. Available at: [Link]

-

Los Alamos National Laboratory. Oxygen. Available at: [Link]

-

Fiveable. Oxygen Atom Weight Definition. Available at: [Link]

-

AA Blocks. 2-(2-Nitrophenyl)ethanamine. Available at: [Link]

-

PubChem. Oxygen. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-NITROPHENETHYLAMINE HYDROCHLORIDE | 861337-74-8 [chemicalbook.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Carbon - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. quora.com [quora.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. #8 - Oxygen - O [hobart.k12.in.us]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. aablocks.com [aablocks.com]

A Technical Guide to Elucidating the Mechanism of Action for (R)-1-(2-nitrophenyl)ethanamine hydrochloride

Executive Summary

(R)-1-(2-nitrophenyl)ethanamine hydrochloride is a chiral amine whose primary documented role is a synthetic intermediate in the manufacturing of more complex pharmaceutical agents. As of the date of this publication, its intrinsic mechanism of action (MoA) and specific biological targets have not been characterized in publicly accessible scientific literature. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically-grounded framework for the systematic elucidation of this molecule's MoA. We will leverage its structural characteristics to formulate primary and secondary hypotheses, and detail a multi-phase experimental workflow, from initial target screening to downstream signaling analysis, to rigorously investigate its pharmacological profile. This document serves not as a summary of known facts, but as a strategic roadmap for discovery.

Molecular Profile and Structural Considerations

This compound is a small molecule possessing key structural motifs that suggest potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Stereochemistry | (R)-enantiomer | [1] |

| Core Structure | Phenylethylamine | N/A |

| Key Substituents | α-methyl group, ortho-nitro group | N/A |

The core phenylethylamine backbone is a classic pharmacophore present in a vast number of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that interact with the central nervous system. The chirality at the α-carbon is critical, as enantiomers often exhibit significantly different potency, selectivity, and even opposing pharmacological effects at biological targets. The ortho-nitro group, a strong electron-withdrawing moiety, significantly alters the electronic properties of the phenyl ring compared to unsubstituted phenylethylamines, which can modulate binding affinity and receptor activation.

In Silico Target Prediction: A Starting Point

Before embarking on extensive wet-lab experiments, computational approaches can efficiently generate initial hypotheses and prioritize experimental efforts.

Rationale

In silico target fishing leverages large chemogenomic databases to predict biological targets for a small molecule based on the principle that structurally similar compounds often share similar biological activities.[2] Tools like TargetHunter, PharmMapper, and others utilize algorithms based on chemical similarity searching, machine learning, and pharmacophore mapping to identify potential protein targets.[2][3]

Proposed Workflow

Caption: Workflow for in silico prediction of biological targets.

This computational pre-screening is expected to highlight potential interactions with monoamine receptors and transporters, providing a data-driven foundation for our primary experimental hypothesis.

Hypothesized Mechanisms of Action

Based on the compound's structure and its use as a synthetic precursor, we can formulate several testable hypotheses.

Hypothesis A: Monoaminergic System Modulator (Primary Hypothesis)

The phenylethylamine scaffold is a privileged structure for interacting with G-protein coupled receptors (GPCRs) and transporters of the monoaminergic systems (dopamine, norepinephrine, and serotonin). The compound could act as an agonist, antagonist, or reuptake inhibitor at these targets. This represents the most probable MoA due to the foundational chemical structure.[4][5]

Hypothesis B: β3-Adrenergic Receptor Agonist (Secondary Hypothesis)

The related compound, 2-(4-nitrophenyl)ethylamine hydrochloride, is a known intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor (β3-AR) agonist.[6] Mirabegron relaxes the detrusor muscle of the bladder by activating β3-AR, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[7][8][9] While our subject molecule has an ortho-nitro group and an additional α-methyl group, its structural relationship to a known β3-AR agonist precursor makes this a compelling secondary hypothesis.[10]

Hypothesis C: Novel Target Engagement (Exploratory Hypotheses)

-

CGRP Receptor Antagonism: Some nitrophenyl compounds have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists.[11][12] This is a less likely, but plausible, avenue to explore if primary and secondary hypotheses are disproven.

-

MTH1 Inhibition: Certain nitrophenyl derivatives have been explored as inhibitors of MutT Homolog 1 (MTH1), an enzyme that sanitizes oxidized nucleotide pools and is a target in cancer therapy.[13][14][15] This represents a more distant but still possible mechanism.

Experimental Framework for MoA Elucidation

A phased approach is recommended to systematically test the formulated hypotheses, starting with broad screening and progressing to detailed functional and downstream analysis.

Phase 1: Target Identification and Binding Affinity

The initial goal is to determine if the compound physically interacts with its predicted targets. The radioligand binding assay is the gold standard for quantifying the affinity of a ligand for a receptor.[16][17][18]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source:

-

Culture cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., β3-AR, Dopamine D2, SERT).

-

Harvest cells and prepare membrane fractions by homogenization and centrifugation in a cold lysis buffer.[19]

-

Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, combine the receptor membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a known high-affinity radioligand (e.g., [³H]-dihydroalprenolol for β-adrenoceptors), and a range of concentrations of the test compound, this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the membrane-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Target Class | Example Receptors/Transporters | Example Radioligand |

| Adrenergic | α₁, α₂, β₁, β₂, β₃ | [³H]-Prazosin, [³H]-Yohimbine, [³H]-CGP 12177 |

| Dopaminergic | D₁, D₂, D₃, D₄, D₅, DAT | [³H]-SCH 23390, [³H]-Spiperone, [³H]-WIN 35428 |

| Serotonergic | 5-HT₁ₐ, 5-HT₂ₐ, SERT | [³H]-8-OH-DPAT, [³H]-Ketanserin, [³H]-Citalopram |

Phase 2: Functional Activity Characterization

Once binding is confirmed, the next step is to determine the functional consequence of that binding: does the compound activate (agonist), block (antagonist), or reduce the basal activity (inverse agonist) of the receptor? For GPCRs, this is commonly assessed by measuring the production of the second messenger, cAMP.[20][21][22]

Experimental Protocol: cAMP Accumulation Assay

-

Cell Preparation:

-

Plate cells expressing the target receptor in a 96- or 384-well plate and grow to near confluence.

-

For testing Gi-coupled receptors (which inhibit adenylyl cyclase), pre-stimulate cells with forskolin to elevate basal cAMP levels.

-

-

Compound Treatment:

-

Agonist Mode: Treat cells with a range of concentrations of this compound and measure cAMP levels.

-

Antagonist Mode: Pre-incubate cells with a range of concentrations of the test compound before adding a known agonist at its EC₅₀ concentration, then measure cAMP levels.

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Agonist: Plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).

-

Antagonist: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC₅₀.

-

Caption: Workflow for cAMP-based functional GPCR assays.

Phase 3: Downstream Signaling Pathway Analysis

Confirming that the compound modulates a receptor and its primary second messenger is crucial. The final step is to verify that this signal propagates to downstream cellular machinery. The mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a common downstream convergence point for many GPCR signaling cascades.[25]

Experimental Protocol: ERK1/2 Phosphorylation Western Blot

-

Cell Treatment and Lysis:

-

Grow receptor-expressing cells to 80% confluency. Serum-starve cells overnight to reduce basal ERK phosphorylation.

-

Treat cells with the test compound at its EC₅₀ concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[26]

-

-

Protein Quantification and SDS-PAGE:

-

Quantify protein concentration in the lysates.

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the primary and secondary antibodies from the membrane.

-

Re-probe the same membrane with a primary antibody for total ERK1/2 as a loading control.[26]

-

-

Data Analysis:

-

Perform densitometry analysis on the bands to quantify the p-ERK and total ERK signals.

-

Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative increase in ERK phosphorylation.

-

Data Synthesis and Conclusion

The successful execution of this three-phase experimental plan will yield a comprehensive dataset.

-

Phase 1 will identify the specific molecular target(s) and their binding affinity (Ki).

-

Phase 2 will define the nature of the interaction, classifying the compound as an agonist, antagonist, or inverse agonist and quantifying its potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).

-

Phase 3 will confirm that the receptor-level activity translates into downstream intracellular signaling.

By integrating these results, a robust and defensible Mechanism of Action for this compound can be established. For example, if the compound binds to the β3-AR with high affinity, stimulates cAMP production, and induces downstream ERK phosphorylation, a conclusive MoA as a β3-AR agonist can be declared. This systematic approach transforms an uncharacterized chemical entity into a pharmacologically defined molecule, paving the way for further investigation into its therapeutic potential.

References

- Urology Textbook. Mirabegron: Mechanism of Action, Adverse Effects, Contraindications, and Dosing. [URL: https://www.urology-textbook.com/mirabegron.html]

- Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6437433/]

- Gifford Bioscience. Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2021/02/Radioligand-Binding-Assay-Protocol.pdf]

- Astellas Pharma US, Inc. MYRBETRIQ® (mirabegron ER tablets) Mechanism of Action. [URL: https://www.myrbetriqhcp.com/mechanism-of-action]

- Zhang, H., et al. (2021). Mechanism of action of clinical MTH1 inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-clinical-MTH1-inhibitors-Schematic-detailing-the-current-model_fig1_354519500]

- Patsnap. (2024). What is the mechanism of Mirabegron? Patsnap Synapse. [URL: https://www.patsnap.

- Creative BioMart. cAMP Accumulation Assay. [URL: https://www.creativebiomart.

- Rajagopal, S., et al. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/28916053/]

- Dr. Oracle. (2025). What is the mechanism of action of Myrbetriq (Mirabegron)? [URL: https://droracle.com/what-is-the-mechanism-of-action-of-myrbetriq-mirabegron/]

- Zhang, R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.03.01.530678v1.full]

- Sacco, E., & Bientinesi, R. (2012). Profile of mirabegron in the treatment of overactive bladder: place in therapy. Therapeutic Advances in Urology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5303213/]

- Al-Mugotir, M. H., et al. (2024). Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option. Journal of Translational Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848008/]

- Promega Corporation. cAMP-Glo™ Assay. [URL: https://www.promega.com/products/cell-health-assays/gpcr-assays/camp-glo-assay/]

- An, S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK481639/]

- Gifford Bioscience. Radioligand Binding Assay. [URL: https://www.giffordbioscience.com/services/in-vitro-pharmacology/radioligand-binding-assays/]

- ChemScene. This compound. [URL: https://www.chemscene.com/products/Boc-D-Ala-OH-13C3-15N.html]

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [URL: https://journals.physiology.org/doi/abs/10.1152/ajplung.1993.265.4.L421]

- Wikipedia. Beta3-adrenergic agonist. [URL: https://en.wikipedia.org/wiki/Beta3-adrenergic_agonist]

- Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [URL: https://www.

- Warpman Berglund, U., et al. (2016). Validation and development of MTH1 inhibitors for treatment of cancer. Annals of Oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/27553444/]

- Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/15118228/]

- Zhang, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [URL: https://pubs.acs.org/doi/10.1021/acsmeasuresciau.3c00010]

- Walker, C. S., & Hay, D. L. (2013). Structure–activity relationships for α-calcitonin gene-related peptide. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3838693/]

- Rai, P. (2019). Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage. DNA Repair. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488344/]

- Creative Bioarray. cAMP Assay. [URL: https://www.creative-bioarray.com/services/camp-assay.htm]

- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-ERK Following Erk-IN-7 Treatment. [URL: https://www.benchchem.com/application-notes/western-blot-protocol-for-erk-in-7]

- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/target-based-assays/gpcrs/gpcr-functional-assays/]

- Wang, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3691421/]

- Al-Quteimat, O., & Edvinsson, L. (2023). Calcitonin Gene-Related Peptide Receptor. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560649/]

- ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot? [URL: https://www.researchgate.

- Al-Shamkhani, N., et al. (2025). Pharmacological inhibition of MutT homolog 1 (MTH1) in allergic airway inflammation as a novel treatment strategy. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.03.14.532551v1]

- Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7321855/]

- National Center for Biotechnology Information. (2012). Phospho-ERK Assays. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]

- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-8891-4_16]

- BenchChem. (2025). The Core Tenets of CGRP Receptor Antagonism: A Technical Guide. [URL: https://www.benchchem.com/white-paper/cgrp-receptor-antagonism]

- Hay, D. L., & Walker, C. S. (2011). CGRP receptor antagonists: design and screening. Expert Opinion on Drug Discovery. [URL: https://www.semanticscholar.org/paper/CGRP-receptor-antagonists%3A-design-and-screening-Hay-Walker/2e604f5e71415712f5a5e3d6408f658c7e8e578c]

- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2874271/]

- Hay, D. L., & Walker, C. S. (2011). CGRP receptor antagonists: Design and screening. ResearchGate. [URL: https://www.researchgate.net/publication/51554546_CGRP_receptor_antagonists_Design_and_screening]

- Molinari, P., et al. (2010). β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding. Methods in Enzymology. [URL: https://pubmed.ncbi.nlm.nih.gov/21035700/]

- JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. [URL: https://www.jove.

- Uddin, M. S., et al. (2026). Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/29/2/393]

- Franca, G. S., & de Pablo, J. J. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.4c00473]

- ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. [URL: https://www.researchgate.net/post/Western_blot_band_for_Erk_and_phopho_p-Erk]

- Schifano, F., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Brain Sciences. [URL: https://www.mdpi.com/2076-3425/11/3/399]

- Luethi, D., & Liechti, M. E. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00580/full]

- Luethi, D., & Liechti, M. E. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5561033/]

- Penela, P., et al. (2022). Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/19/11925]

- Napp, A., & van der Meer, P. (2019). Beta-3 Receptor Agonists. ResearchGate. [URL: https://www.researchgate.net/publication/334268686_Beta-3_Receptor_Agonists]

- National Programme on Substance Abuse Deaths. (2017). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. [URL: https://www.npsad.org.uk/articles/novel-psychoactive-substances-methods-for-identification-predicitive-modelling-software-and-an-experimental-design/]

Sources

- 1. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 4. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urology-textbook.com [urology-textbook.com]

- 8. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 11. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. cAMP-Glo™ Assay [promega.com]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to Sourcing and Quality Control of (R)-1-(2-nitrophenyl)ethanamine hydrochloride for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of (R)-1-(2-nitrophenyl)ethanamine hydrochloride (CAS No. 1431699-56-7), a chiral building block of increasing importance in the synthesis of novel pharmaceutical agents.[1][2] Intended for researchers, medicinal chemists, and process development scientists, this document outlines critical considerations for sourcing, supplier qualification, and implementing robust analytical quality control measures to ensure the integrity of this crucial starting material.

Compound Profile and Significance

This compound is a chiral amine featuring a nitrophenyl group. The specific stereochemistry of the amine is often essential for the desired pharmacological activity and safety profile of the final drug candidate. The nitro group itself can be a precursor for further chemical modifications or a key pharmacophoric element.[3] Its role as an intermediate in the synthesis of complex molecules necessitates stringent control over its chemical and enantiomeric purity.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1431699-56-7 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 202.64 g/mol | [1][2] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

Commercial Supplier Landscape and Qualification

A critical first step in any research or development program is the reliable sourcing of starting materials. The following table summarizes publicly available information from several commercial suppliers of this compound.

| Supplier | Catalog Number | Purity Specification | Notes |

| ChemScene | CS-B0173 | ≥96% | Provides basic physicochemical data.[1] |

| Shaanxi Lighte Optoelectronics | - | 97% | Lists the compound as an OLED and innovative drug intermediate.[2] |

| Aladdin Scientific Corporation | E629179 | ≥97% | -[5] |

| Crysdot LLC | CD12180286 | 95+% | Note: This is for the (S)-enantiomer, but indicates availability of the nitrophenyl ethanamine scaffold. |

Supplier Qualification Workflow:

The selection of a supplier should not be based solely on cost and availability. A rigorous qualification process is essential to mitigate risks to project timelines and outcomes.

Caption: A stepwise workflow for qualifying suppliers of critical raw materials.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount. A multi-pronged analytical approach is recommended.

Identity and Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is suitable for determining chemical purity.

Protocol:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identify any organic impurities.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Enantiomeric Purity Determination

The stereochemical integrity of the chiral center is the most critical quality attribute. Chiral chromatography is the gold standard for this analysis.[6]

Chiral HPLC/SFC Workflow:

The development of a robust chiral separation method often requires screening multiple chiral stationary phases (CSPs) and mobile phase conditions.[7] Polysaccharide-based CSPs are a common starting point for the separation of chiral amines.[6]

Caption: A typical workflow for developing a chiral HPLC or SFC method.

Example Chiral HPLC Protocol:

-

Column: Chiral stationary phase (e.g., cellulose or amylose-based)

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.[7]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 254 nm

-

Acceptance Criteria: Enantiomeric excess (e.e.) > 99.5%

Synthetic Considerations and Potential Impurities

While specific synthesis routes for this compound are proprietary to suppliers, a general understanding of synthetic pathways for similar compounds can help anticipate potential impurities.[8][9]

Potential Impurities:

-

(S)-enantiomer: The opposite enantiomer is the most critical impurity to monitor.

-

Starting materials: Unreacted precursors from the synthesis.

-

Over-nitrated or under-nitrated species: Impurities arising from the nitration step.

-

Residual solvents: Solvents used in the synthesis and purification.

Applications in Drug Development

This compound and related nitrophenyl ethanamines serve as key intermediates in the synthesis of various pharmaceutical compounds.[4][10] The nitro group can be reduced to an amine, which can then be further functionalized. This moiety is found in compounds targeting a range of therapeutic areas. The development of antagonists for histamine receptors, for example, often involves the synthesis of complex molecules where chiral amines are crucial for receptor binding.[11]

Conclusion

The successful integration of this compound into a drug development pipeline hinges on a comprehensive understanding of its chemical properties, a diligent approach to supplier qualification, and the implementation of rigorous, phase-appropriate analytical controls. By establishing robust methods for verifying both chemical and enantiomeric purity, researchers can ensure the quality and consistency of this critical building block, thereby de-risking downstream synthetic operations and contributing to the overall success of the research program.

References

- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.

- 1431699-56-7 | this compound. ChemScene.

- This compound. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD.

- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- 14.3: Chiral Chromatography. Chemistry LibreTexts.

- CAS 861337-74-8 2-Nitrophenethylamine Hydrochloride. BOC Sciences.

- (1R)-1-(2-nitrophenyl)ethanamine;hydrochloride. Aladdin Scientific Corporation.

- 2-Nitrophenethylamine hydrochloride | 861337-74-8. Sigma-Aldrich.

- CAS No : 33100-15-1 | Product Name : 2-(2-Nitrophenyl)ethanamine. Pharmaffiliates.

- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents.

- (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. Crysdot LLC.

- 2-(2-nitrophenyl)-ethanamine Hydrochloride | CAS No- 861337-74-8. Simson Pharma Limited.

- A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals. Benchchem.

- Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof. Google Patents.

- WO 2015/155664 A1. Googleapis.com.

- N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications.

- 2-NITROPHENETHYLAMINE HYDROCHLORIDE | 861337-74-8. ChemicalBook.

- CAS No : 861337-74-8 | Product Name : 2-(2-Nitrophenyl)ethanamine Hydrochloride. Pharmaffiliates.

- Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists. PubMed.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. labcompare.com [labcompare.com]

- 6. ijcrt.org [ijcrt.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 9. CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

enantioselective synthesis of (R)-1-(2-nitrophenyl)ethanamine

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(2-nitrophenyl)ethanamine

Foreword: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a benchmark of chemical elegance but a fundamental requirement for safety and efficacy. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals.[1][2] Among these, (R)-1-(2-nitrophenyl)ethanamine stands out as a critical chiral building block. Its unique electronic and steric properties, conferred by the ortho-nitro substitution, make it a valuable precursor for a range of complex molecular targets, including potential therapeutics for neurological disorders and CGRP receptor antagonists.[3][4]

This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of this key intermediate. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind catalyst and reagent selection, and the practical considerations for process optimization. This document is intended for researchers, chemists, and process development scientists who require a deep, actionable understanding of how to approach this synthetic challenge with precision and efficiency.

I. Asymmetric Reduction of 2'-Nitroacetophenone: A Two-Step Pathway to the Chiral Amine

One of the most reliable and extensively developed strategies for accessing chiral amines is through the asymmetric reduction of a prochiral ketone to a chiral alcohol, followed by its conversion to the desired amine. In this context, 2'-nitroacetophenone is the logical starting material. The success of this route hinges on the first step: achieving high enantioselectivity in the reduction of the carbonyl group.

A. Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation represents a powerful and scalable method for the enantioselective reduction of ketones.[5] This approach typically utilizes a transition metal complex, most commonly Ruthenium(II) or Rhodium(III), coordinated to a chiral ligand. The hydrogen source is often an isopropanol/base mixture or formic acid/triethylamine.

Mechanism & Rationale: The catalytic cycle, famously elucidated by Noyori, involves the formation of a metal-hydride species. The chiral ligand creates a sterically and electronically differentiated environment around the metal center. The prochiral ketone coordinates to the metal in a preferred orientation to minimize steric hindrance, leading to the facial-selective transfer of the hydride to the carbonyl carbon. The choice of ligand, such as a chiral diamine-diphosphine complex, is paramount as it dictates the stereochemical outcome of the reaction.

Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with [{RuCl₂(p-cymene)}₂] and the selected chiral ligand (e.g., (R,R)-TsDPEN) in a 1:2.2 molar ratio. Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at 40°C for 30 minutes to form the pre-catalyst.

-

Reaction Setup: In a separate flask, 2'-nitroacetophenone is dissolved in a 5:2 mixture of formic acid and triethylamine.

-

Hydrogenation: The catalyst solution is added to the substrate solution via syringe. The reaction is stirred at a controlled temperature (e.g., 28°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up & Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude (R)-1-(2-nitrophenyl)ethanol is purified by column chromatography.

-

Conversion to Amine: The chiral alcohol is then converted to the amine. A common method involves activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an ammonia source (e.g., sodium azide followed by reduction, or direct displacement with ammonia).

B. Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a green and highly selective alternative to chemical catalysis.[6] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[7]

Mechanism & Rationale: The high enantioselectivity of ADHs stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate (2'-nitroacetophenone) is oriented in a specific conformation through multiple non-covalent interactions, exposing one face of the carbonyl group to the cofactor. This substrate-binding model, often described by Prelog's rule, ensures the hydride is delivered to a specific face of the ketone, resulting in the formation of a single enantiomer of the alcohol.[8] A co-substrate, such as isopropanol or glucose, is typically used in excess to regenerate the expensive NADH/NADPH cofactor in situ, driven by a coupled dehydrogenase enzyme (e.g., glucose dehydrogenase).

Caption: Biocatalytic reduction workflow with cofactor regeneration.

Experimental Protocol: ADH-Mediated Reduction

-

Bioreactor Setup: A buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5) is prepared in a temperature-controlled vessel.

-

Reagent Addition: To the buffer, add glucose (for cofactor regeneration), NADP⁺, glucose dehydrogenase (GDH), and the selected alcohol dehydrogenase (e.g., from Lactobacillus brevis).

-

Substrate Addition: The substrate, 2'-nitroacetophenone, is dissolved in a water-miscible co-solvent (e.g., DMSO) and added to the reaction mixture to a final concentration typically in the range of 10-50 mM.

-

Reaction: The mixture is gently agitated at a controlled temperature (e.g., 30°C). The reaction progress (conversion and enantiomeric excess) is monitored by chiral HPLC or GC analysis of samples taken periodically.

-

Work-up: Upon completion, the reaction mixture is saturated with NaCl and extracted with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). The organic phase is dried and concentrated to yield the crude chiral alcohol.

-

Amine Formation: The resulting alcohol is converted to the amine as described in the previous section.

II. Asymmetric Reductive Amination: A Direct Approach

Reductive amination is a highly efficient one-pot process that converts a ketone directly into an amine.[9] This transformation proceeds via the in-situ formation of an imine or enamine intermediate, which is then asymmetrically reduced.

A. Chemo-catalytic Asymmetric Reductive Amination (ARA)

This approach combines the ketone, an ammonia source (such as ammonium formate or aqueous ammonia), a hydrogen source (typically H₂ gas), and a chiral transition metal catalyst in a single reaction vessel.[10]

Mechanism & Rationale: The reaction begins with the condensation of 2'-nitroacetophenone and ammonia to form an imine intermediate. This imine then coordinates to the chiral metal catalyst (e.g., an Iridium or Rhodium complex) and is reduced enantioselectively by hydrogen.[11] The challenge lies in controlling the reaction conditions to favor imine formation and subsequent reduction over the competing reduction of the starting ketone. The choice of a robust catalyst that is not poisoned by the amine/ammonia present is critical for high yields.

Caption: General pathway for Asymmetric Reductive Amination.

B. Biocatalytic Asymmetric Reductive Amination using RedAms

In recent years, the development of engineered enzymes, particularly reductive aminases (RedAms) and amine dehydrogenases (AmDHs), has revolutionized the synthesis of chiral amines.[12][13] These enzymes can directly convert a ketone and an amine donor into a chiral amine with exceptional stereoselectivity.[1]

Mechanism & Rationale: Similar to ADHs, RedAms utilize a nicotinamide cofactor (NAD(P)H) as a hydride source. The reaction takes place in the enzyme's active site where the ketone and an amine donor (e.g., ammonia or an alkylamine) first condense to form an imine. This imine is held in a specific orientation and is stereoselectively reduced by the NADPH cofactor.[14] Protein engineering and directed evolution have been used to create RedAm variants with broad substrate scopes and high activities, making them powerful tools for industrial-scale synthesis.[12]

Experimental Protocol: RedAm-Catalyzed Synthesis

-

Reaction Setup: In a pH-controlled buffer (e.g., 100 mM Tris-HCl, pH 9.0), combine the RedAm enzyme, a cofactor regeneration system (e.g., GDH and glucose), NADP⁺, and the amine source (e.g., ammonium chloride).

-

Substrate Addition: Add 2'-nitroacetophenone, typically dissolved in a minimal amount of a co-solvent like DMSO.

-

Incubation: The reaction is incubated with gentle shaking at an optimal temperature (e.g., 25-35°C) for 12-48 hours.

-

Monitoring & Quenching: Progress is monitored by chiral HPLC. Once complete, the reaction is quenched by adding a strong base (e.g., 10 M NaOH) to raise the pH and stop enzymatic activity.

-

Extraction & Isolation: The product amine is extracted from the aqueous mixture using an appropriate organic solvent (e.g., MTBE). The organic layers are combined, dried, and concentrated. The product can be further purified by crystallization of a salt (e.g., the hydrochloride salt).[15]

III. Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on various factors including required scale, cost of goods, available equipment, and desired purity profile. The following table summarizes the key attributes of the discussed methodologies.

| Methodology | Catalyst/Enzyme | Typical Yield | Typical e.e. | Advantages | Disadvantages |

| Asymmetric Transfer Hydrogenation (ATH) | Ru or Rh-chiral ligand complexes | 85-98% | >99% | High yields, excellent enantioselectivity, well-established, scalable. | Requires expensive noble metal catalysts and ligands; two-step process. |

| ADH Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | 70-95% | >99% | Extremely high enantioselectivity, "green" process (mild, aqueous conditions), no heavy metals.[16] | Two-step process, enzyme cost and stability can be a factor, lower substrate loading. |